molecular formula C17H20N2O B4696771 N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide

N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide

Cat. No.: B4696771
M. Wt: 268.35 g/mol
InChI Key: CUBZBLOMIPVKEA-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a naphthalene ring system attached to a piperidine moiety through a carboxamide linkage

Mechanism of Action

Target of Action

The compound “N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide” primarily targets Cathepsin G and Chymase . These are serine proteases that play crucial roles in various physiological processes, including inflammation and immune responses.

Mode of Action

It is believed to interact with its targets, cathepsin g and chymase, potentially inhibiting their activity . This interaction could lead to changes in the physiological processes these targets are involved in, such as inflammation and immune responses.

Pharmacokinetics

Information regarding its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial in determining the compound’s bioavailability and overall therapeutic potential.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemistry: N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide is used as a building block in organic synthesis, particularly in the development of novel piperidine-based compounds with potential pharmacological activities.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of piperidine derivatives.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs for the treatment of neurological disorders and other diseases. Its unique structure allows for the exploration of new therapeutic pathways.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its chemical properties make it suitable for use in various applications, including the production of polymers and coatings.

Comparison with Similar Compounds

    N-(1-methylpiperidin-4-yl)benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-(1-methylpiperidin-4-yl)phenylacetamide: Contains a phenylacetamide moiety instead of a naphthalene carboxamide.

    N-(1-methylpiperidin-4-yl)indole-2-carboxamide: Features an indole ring system instead of a naphthalene ring.

Uniqueness: N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-19-10-8-16(9-11-19)18-17(20)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12,16H,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBZBLOMIPVKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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